molecular formula C14H14BrNO B169053 2-Bromo-N-(4-methoxybenzyl)aniline CAS No. 156643-23-1

2-Bromo-N-(4-methoxybenzyl)aniline

Cat. No. B169053
M. Wt: 292.17 g/mol
InChI Key: AOYYERKBQULAPK-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methoxybenzyl)aniline is a chemical compound with the molecular formula C14H14BrNO . It has a molecular weight of 292.17 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(4-methoxybenzyl)aniline consists of a bromine atom (Br) attached to a benzene ring, which is further connected to an aniline group (NH2) through a methoxybenzyl group .


Physical And Chemical Properties Analysis

2-Bromo-N-(4-methoxybenzyl)aniline has a melting point of 68-70 °C and a predicted boiling point of 391.7±27.0 °C . Its density is predicted to be 1.392±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Schiff Bases Synthesis : Schiff bases derived from 2-Bromo-N-(4-methoxybenzyl)aniline have been synthesized and characterized, revealing potential antimicrobial activity and stability in binary complexes with Co(II), Ni(II), and Cu(II) ions (Upadhyay et al., 2020).

  • Oligoribonucleotides Synthesis : This compound has been used in the synthesis of oligoribonucleotides, showing its utility in phosphotriester approaches and indicating potential for RNA research (Takaku & Kamaike, 1982).

  • Polyurethane Cationomers : It has been used in the synthesis of new polyurethane cationomers with fluorescent properties, highlighting its role in material science and polymer research (Buruianǎ et al., 2005).

  • Vibrational and Chemical Analysis : In-depth vibrational, chemical, and antimicrobial activity analysis of similar compounds provides insights into their potential applications in drug development and materials science (Subi et al., 2022).

Molecular and Structural Studies

  • NMR Spectra Analysis : Studies on N-(4-methoxybenzylidene)anilines, a related compound, provide insights into electronic effects and molecular structure, useful for chemical and pharmaceutical research (Mago et al., 1977).

  • Crystal Structure and Activity : The crystal structure and polymerization activity of related bromo compounds show the utility of this chemical class in the development of new materials (Zhang et al., 2009).

Photophysical and Photochemical Properties

  • Non-Linear Optical Material Synthesis : Synthesis and characterization of compounds like 4-Bromo-4′-hydroxybenzylidene aniline, related to 2-Bromo-N-(4-methoxybenzyl)aniline, reveal their potential as non-linear optical materials, which could be significant in photonics and optoelectronics (Jothi et al., 2014).

properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYYERKBQULAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565504
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(4-methoxybenzyl)aniline

CAS RN

156643-23-1
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Xu - 2020 - search.proquest.com
Nitrogen-containing heterocycles are prevalent in bioactive natural products and synthetic molecules. For this reason, the discovery of new methods to prepare those fragments is an …
Number of citations: 3 search.proquest.com
AJ Wagner - 2011 - edoc.ub.uni-muenchen.de
It was demonstrated that the two-fold deprotonation of benzofuran-3-yl-and benzothiophen-3-ylanilines using nBuLi, followed by transmetalation using CuCl· 2LiCl afforded cyclic …
Number of citations: 4 edoc.ub.uni-muenchen.de

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